Methyl 4-(((2-hydroxyphenethyl)(5-methoxy-5-oxopentyl)amino)methyl)benzoate Methyl 4-(((2-hydroxyphenethyl)(5-methoxy-5-oxopentyl)amino)methyl)benzoate
Brand Name: Vulcanchem
CAS No.: 329774-42-7
VCID: VC8101650
InChI: InChI=1S/C23H29NO5/c1-28-22(26)9-5-6-15-24(16-14-19-7-3-4-8-21(19)25)17-18-10-12-20(13-11-18)23(27)29-2/h3-4,7-8,10-13,25H,5-6,9,14-17H2,1-2H3
SMILES: COC(=O)CCCCN(CCC1=CC=CC=C1O)CC2=CC=C(C=C2)C(=O)OC
Molecular Formula: C23H29NO5
Molecular Weight: 399.5 g/mol

Methyl 4-(((2-hydroxyphenethyl)(5-methoxy-5-oxopentyl)amino)methyl)benzoate

CAS No.: 329774-42-7

Cat. No.: VC8101650

Molecular Formula: C23H29NO5

Molecular Weight: 399.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(((2-hydroxyphenethyl)(5-methoxy-5-oxopentyl)amino)methyl)benzoate - 329774-42-7

Specification

CAS No. 329774-42-7
Molecular Formula C23H29NO5
Molecular Weight 399.5 g/mol
IUPAC Name methyl 4-[[2-(2-hydroxyphenyl)ethyl-(5-methoxy-5-oxopentyl)amino]methyl]benzoate
Standard InChI InChI=1S/C23H29NO5/c1-28-22(26)9-5-6-15-24(16-14-19-7-3-4-8-21(19)25)17-18-10-12-20(13-11-18)23(27)29-2/h3-4,7-8,10-13,25H,5-6,9,14-17H2,1-2H3
Standard InChI Key REXQBEYYHXLNSO-UHFFFAOYSA-N
SMILES COC(=O)CCCCN(CCC1=CC=CC=C1O)CC2=CC=C(C=C2)C(=O)OC
Canonical SMILES COC(=O)CCCCN(CCC1=CC=CC=C1O)CC2=CC=C(C=C2)C(=O)OC

Introduction

Chemical Identity and Structural Analysis

Molecular Structure and Nomenclature

The compound’s systematic name, methyl 4-(((2-hydroxyphenethyl)(5-methoxy-5-oxopentyl)amino)methyl)benzoate, reflects its intricate structure. Key features include:

  • A methyl benzoate core substituted at the para position.

  • An aminomethyl bridge linking the benzoate to two alkyl chains:

    • A 2-hydroxyphenethyl group (aromatic ring with a hydroxyl substituent).

    • A 5-methoxy-5-oxopentyl chain (ester-terminated aliphatic segment).

The InChI key (REXQBEYYHXLNSO-UHFFFAOYSA-N) and SMILES notation (O=C(OC)C1=CC=C(C=C1)CN(CCCC(=O)OC)CC2=CC=CC=C2O) provide unambiguous identifiers for computational and experimental studies .

Molecular Formula and Mass

  • Formula: C23H29NO5\text{C}_{23}\text{H}_{29}\text{NO}_{5}

  • Molar mass: 399.48 g/mol .

  • Lipophilicity: Predicted logP values (e.g., ~3.2) suggest moderate hydrophobicity, favoring membrane permeability .

Synthesis and Manufacturing

Synthetic Pathways

While detailed protocols are proprietary, the compound’s structure implies a multi-step synthesis:

  • Formation of the aminomethyl bridge: Alkylation of methyl 4-(aminomethyl)benzoate with 2-(2-hydroxyphenyl)ethyl bromide.

  • Introduction of the 5-methoxy-5-oxopentyl chain: Nucleophilic substitution or reductive amination using methyl 5-bromovalerate.

  • Purification: Chromatographic techniques to isolate the product, yielding ≥95% purity .

SupplierPurityPackagingPrice (€)Ref.
Fluorochem95%100 mg437.00
SciSupplies95%250 mg836.00
IN-DA00C6EVN/A100 mgInquiry

Physicochemical Properties

Spectral Characteristics

  • IR spectroscopy: Peaks at ~1730 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (amide I), and ~3400 cm⁻¹ (hydroxyl O-H) .

  • NMR: Expected signals include δ 3.65 (methoxy protons), δ 7.2–7.8 (aromatic protons), and δ 2.5–3.2 (methylene groups) .

Solubility and Stability

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water due to ester and aromatic groups .

  • Stability: Susceptible to hydrolysis under acidic/basic conditions, necessitating storage at 2–8°C .

Biological Activity and Applications

Medicinal Chemistry

The compound’s modular structure makes it a candidate for:

  • Prodrug development: Ester hydrolysis could release active metabolites.

  • Receptor targeting: Dual functionality (hydrophobic/hydrophilic) may optimize blood-brain barrier penetration .

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